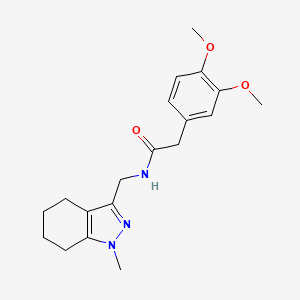

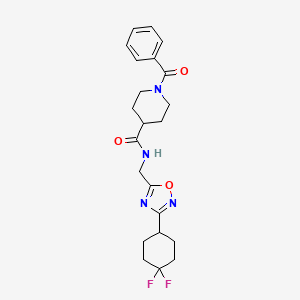

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-substituted sulfonamides has been a subject of interest due to their potential therapeutic applications. In one study, a series of sulfonamides derived from 4-methoxyphenethylamine were synthesized by reacting it with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. This reaction yielded a parent molecule, which was further treated with various alkyl/aralkyl halides to produce a series of new derivatives. These compounds were characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, and their elemental analysis data was coherent with the spectral data .

Another study reported the transformation of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide into derivatives with potential anticholinesterase and antioxidant activities. The structures of these derivatives were determined using NMR, mass spectroscopy, and single-crystal X-ray diffraction techniques .

Molecular Structure Analysis

The molecular structures of the synthesized sulfonamides were elucidated using various spectroscopic methods. For instance, the structural characterization of the N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides was carried out by IR, 1H-NMR, and 13C-NMR spectroscopy . Similarly, the derivatives synthesized from N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide were structurally characterized using a combination of NMR and mass spectroscopy, as well as single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of the synthesized sulfonamides was explored in various studies. For example, the chlorination of different substrates using N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent was investigated, demonstrating the reagent's ability to chlorinate 1,3-diketones, β-keto esters, and other compounds in good to high yields . Additionally, the aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2 led to the unexpected synthesis of a novel sulfonamide compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfonamides were analyzed in the context of their potential biological activities. For instance, the inhibitory effects of the N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides on acetylcholinesterase were evaluated, with one derivative showing significant inhibitory activity. The kinetic mechanism of inhibition was analyzed using Lineweaver-Burk plots, and the inhibition constants were calculated from Dixon plots .

Theoretical calculations were also applied to N-substituted sulfonamides to predict their optimized state, free energy, and molecular orbitals participating in spectrum formation, which is crucial for understanding their antioxidant activity .

Applications De Recherche Scientifique

Anti-HIV and Antifungal Activity

A study by Zareef et al. (2007) reported on the synthesis of novel benzenesulfonamides, including derivatives similar to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide, which were evaluated for their anti-HIV and antifungal activities. These compounds showed potential in vitro activities, indicating their relevance in developing treatments for HIV and fungal infections (Zareef et al., 2007).

Antitumor Applications

Another domain of application is in antitumor research. Owa et al. (2002) conducted array-based studies on antitumor sulfonamides, identifying compounds that exhibited potent cell cycle inhibition properties. These findings are instrumental in cancer therapy research, highlighting the role of sulfonamides in developing novel anticancer drugs (Owa et al., 2002).

Anticancer Properties

In the context of anticancer research, Zhang et al. (2010) synthesized and characterized compounds including N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide, revealing their anticancer properties. This study underscores the potential of such compounds in treating cancer through novel mechanisms (Zhang et al., 2010).

Ethylene Oligomerization Catalysts

Research by Mote et al. (2021) on phosphine-sulfonamide-derived palladium complexes, including studies on similar sulfonamides, demonstrated their effectiveness in ethylene oligomerization. These findings are significant for the chemical industry, particularly in synthesizing polymers (Mote et al., 2021).

Cyanation of C-H Bonds

Chaitanya and Anbarasan (2015) explored the rhodium-catalyzed cyanation of C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide derivatives. This research is pivotal for developing methodologies in organic synthesis, particularly in the functionalization of hydrocarbons (Chaitanya & Anbarasan, 2015).

Propriétés

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-13-7-6-8-14(11-13)23(19,20)18-12-17(22-3)15-9-4-5-10-16(15)21-2/h4-11,17-18H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYRJKXJVIDXRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2520539.png)

![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2520545.png)

![7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2520547.png)

![N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2520549.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2520551.png)

![6-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2520555.png)

![4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B2520558.png)